REACTION_CXSMILES
|
C[O:2][C:3]1[C:4]([CH3:12])=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.B(Br)(Br)Br.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:12][C:4]1[C:3]([OH:2])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2 |f:2.3|
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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COC=1C(=C2C=CNC2=CC1)C
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Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
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B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm to room temperature overnight (17 hours)
|
Duration
|
17 h
|
Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (1.5 L)
|
Type
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CONCENTRATION
|
Details
|
concentrated to a black oil
|
Type
|
CUSTOM
|
Details
|
The oil is absorbed onto silica
|
Type
|
CUSTOM
|
Details
|
separated via FCC (0-50% ethyl acetate:heptanes)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C=CNC2=CC=C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |